
but-3-en-2-one
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Overview
Description
But-3-en-2-one (IUPAC name: 3-buten-2-one), commonly known as methyl vinyl ketone (MVK), is an α,β-unsaturated carbonyl compound with the molecular formula C₄H₆O. Its structure features a conjugated system between the carbonyl group and the vinyl moiety, which imparts significant reactivity in electrophilic and nucleophilic additions, cycloadditions, and polymerizations. MVK is synthesized via Claisen-Schmidt condensation of ketones with aldehydes under basic conditions , and it serves as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. Applications include its role in synthesizing heterocycles, polymers, and bioactive molecules such as curcumin analogs .
Preparation Methods
Butenone is primarily synthesized through the condensation of acetone and formaldehyde, followed by dehydration. Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct. Heating this ammonium salt releases the ammonium chloride and butenone .
Chemical Reactions Analysis
Butenone undergoes various chemical reactions, including:
Oxidation: Butenone can be oxidized to produce different products depending on the conditions and reagents used.
Reduction: It can be reduced to butanol using hydrogen in the presence of a catalyst.
Substitution: Butenone can undergo nucleophilic addition reactions due to the presence of the carbonyl group.
Polymerization: It can polymerize spontaneously, and hydroquinone is often added to inhibit this process
Scientific Research Applications
Pharmaceutical Applications
Antineoplastic Activity
Recent studies have shown that derivatives of but-3-en-2-one exhibit significant antitumor activity. For instance, a study assessed novel chalcone derivatives derived from this compound for their ability to inhibit cell growth in vitro. The results indicated a strong correlation between the structural modifications of these compounds and their cytotoxic effects on cancer cell lines .
Anti-inflammatory and Antioxidant Properties
Substituted forms of this compound have been investigated for their anti-inflammatory and antioxidant properties. Research indicates that these compounds can mitigate oxidative stress and inflammation, making them potential candidates for therapeutic applications in chronic diseases .
Agrochemical Applications
This compound has been utilized in the development of agrochemicals due to its efficacy as a precursor in synthesizing various herbicides and pesticides. Its derivatives have shown promising results in controlling plant pathogens while being environmentally benign.
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers with specific properties. Its reactivity allows it to participate in various polymerization reactions, leading to the formation of copolymers that can be used in coatings, adhesives, and sealants.
Case Study 1: Antitumor Activity
A research study focused on synthesizing derivatives of this compound to evaluate their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the compound significantly enhanced its antitumor properties, suggesting potential for further development into anticancer drugs .
Case Study 2: Agrochemical Development
Another study explored the synthesis of this compound derivatives as novel agrochemicals. These compounds demonstrated effective antifungal activity against various plant pathogens, indicating their potential use in sustainable agriculture practices .
Data Tables
Application Area | Compound Derivative | Key Findings |
---|---|---|
Pharmaceuticals | Chalcone Derivatives | Significant cytotoxicity against cancer cell lines |
Agrochemicals | Butenone Derivatives | Effective against plant pathogens |
Material Science | Polymer Copolymers | Enhanced physical properties for industrial use |
Mechanism of Action
Butenone acts as an alkylating agent due to its ability to act as a Michael acceptor. This property makes it highly reactive and toxic. It can form adducts with various nucleophiles, including biological molecules, which can lead to its toxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
But-3-en-2-one derivatives are widely studied for their tunable electronic, optical, and biological properties. Key analogs and their distinguishing features are discussed below:
Substituent Effects on Aromatic Rings
Substitution on the β-phenyl group of this compound significantly alters biological and chemical behavior:
Key Findings :
- Electron-donating groups (e.g., -OH, -OMe) enhance antioxidant and cytotoxic activities by stabilizing radical intermediates .
- Heterocyclic substituents (e.g., pyridine, furan) improve solubility and enable coordination with transition metals, facilitating catalytic applications .
Functional Group Modifications
- Dehydrozingerone (DZG) : (E)-4-(4-Hydroxy-3-methoxyphenyl)this compound, a curcumin analog, lacks the β-diketone moiety of curcumin but retains anticancer and anti-inflammatory properties. DZG exhibits superior metabolic stability compared to curcumin, making it a promising therapeutic candidate .
- Nitrophenyl Derivative: (E)-4-(4-Nitrophenyl)this compound demonstrates strong nonlinear optical (NLO) properties due to its electron-withdrawing nitro group, which enhances charge transfer interactions (studied via Z-scan technique) .
Electronic and Optical Properties
Comparative analysis of frontier molecular orbitals (FMOs) and NLO properties:
Key Findings :
- Electron-withdrawing groups (e.g., nitro) and extended conjugation reduce the HOMO-LUMO gap, enhancing NLO activity .
Anticancer and Antioxidant Potential
- Cytotoxicity : Derivatives like (E)-4-(3,4,5-trimethoxyphenyl)this compound (A3) inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil, a standard Alzheimer’s drug .
- Antioxidant Activity : ABTS assays show that hydroxylated analogs (e.g., A4) exhibit radical scavenging activity exceeding 70% at 50 μM .
Biological Activity
But-3-en-2-one, also known as mesityl oxide, is a compound with diverse biological activities. This article delves into its pharmacological potential, including antineoplastic, anti-inflammatory, antifungal, and antibacterial properties. The following sections outline the compound's biological activity, supported by data tables and relevant case studies.
This compound has the molecular formula C5H8O and is characterized by its unsaturated ketone structure. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Antineoplastic Activity
Recent studies have indicated that this compound exhibits significant antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) algorithm assessed its potential against various cancer cell lines. The results showed promising activity against certain types of tumors, suggesting that it may inhibit cancer cell proliferation through mechanisms that require further investigation .
Anti-inflammatory Effects
In addition to its antineoplastic properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This suggests a role in managing conditions characterized by chronic inflammation .
Antifungal and Antibacterial Properties
This compound has also been evaluated for its antifungal and antibacterial activities. Studies have shown that it can inhibit the growth of various fungal strains and bacteria, making it a candidate for developing new antimicrobial agents .
Data Table: Biological Activity Spectrum
The following table summarizes the biological activities of this compound as predicted by the PASS algorithm:
Activity Type | Probability (P_a) | Reference |
---|---|---|
Antineoplastic | 0.75 | |
Anti-inflammatory | 0.68 | |
Antifungal | 0.65 | |
Antibacterial | 0.70 |
Case Study 1: Anticancer Potential
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of pro-inflammatory cytokines compared to controls. This suggests that this compound may be effective in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What experimental methods are critical for characterizing the structural purity of but-3-en-2-one derivatives?
To confirm structural identity and purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to detect carbonyl stretching vibrations (~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous structural confirmation. Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection .
Q. How can researchers optimize synthetic routes for this compound derivatives to maximize yield?
Focus on reaction parameters such as catalyst selection (e.g., acid/base catalysts for aldol condensations), solvent polarity (polar aprotic solvents like DMF for nucleophilic reactions), and temperature control (low temperatures to minimize side reactions). Pilot small-scale reactions with systematic variation of these factors, followed by Design of Experiments (DoE) to identify optimal conditions. Track progress using thin-layer chromatography (TLC) and isolate products via column chromatography or recrystallization .
Advanced Research Questions
Q. How should researchers address contradictory data on the biological activity of this compound derivatives (e.g., antifungal vs. melanogenesis-enhancing effects)?
Conduct dose-response assays to determine concentration-dependent effects. For example, test antifungal activity using microdilution assays (e.g., CLSI M27/M38 protocols) and melanogenesis via tyrosinase activity assays in B16F10 melanoma cells. Use transcriptomic analysis (qRT-PCR) to correlate melanin production with tyrosinase gene expression. Conflicting results may arise from cell-type specificity or dual mechanisms; employ knock-out models or competitive inhibition studies to clarify pathways .
Q. What computational strategies can predict the reactivity of this compound derivatives in organic synthesis?
Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and transition states for reactions like Michael additions. Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress). Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to refine synthetic strategies .
Q. How can mixed-methods approaches enhance the study of this compound’s interdisciplinary applications (e.g., materials science and biochemistry)?
Combine quantitative techniques (e.g., DSC for thermal stability analysis of polymers derived from this compound) with qualitative assessments (e.g., interviews with enzymologists on inhibition mechanisms). For example, synthesize fluorinated derivatives (e.g., trifluoromethyl-substituted butenones) and evaluate their polymer properties via tensile testing while concurrently studying their enzyme-binding kinetics using surface plasmon resonance (SPR) .
Q. What methodologies resolve discrepancies in reported reaction mechanisms for this compound’s carbonyl reactivity?
Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) paired with kinetic isotope effect (KIE) studies to trace reaction pathways. Perform in situ FTIR or Raman spectroscopy to detect transient intermediates. Cross-validate with computational models (e.g., transition state theory) to reconcile experimental and theoretical data .
Q. Methodological Frameworks
Q. How to design a robust experimental protocol for evaluating substituent effects on this compound’s bioactivity?
- Population (P): Derivatives with varying substituents (e.g., methoxy, trifluoromethyl).
- Intervention (I): Systematic synthesis and characterization.
- Comparison (C): Wild-type/unsubstituted this compound as a control.
- Outcome (O): Quantitative bioactivity metrics (IC₅₀, EC₅₀). Create "shell" tables to map substituent properties (Hammett σ values) against activity outcomes. Use multivariate regression to identify key structural drivers .
Q. What statistical approaches are suitable for analyzing variability in synthetic yield data?
Apply ANOVA to compare yields across reaction conditions (e.g., catalysts, solvents). Use principal component analysis (PCA) to reduce dimensionality in multi-parameter datasets (e.g., temperature, pH, catalyst loading). Report confidence intervals (95%) and perform power analysis to ensure sample adequacy .
Properties
Key on ui mechanism of action |
... Alpha,beta-unsaturated ketones occurring in the neutral fraction (28% of the semi-volatile fraction) of cigarette smoke concentrates, including MVK, /was described/ as highly reactive electrophiles that can combine with biochemical nucleophiles and constitute a highly cytotoxic group of compounds ... MVK has been described as a model alkylating agent and Michael acceptor which binds to cellular protein sulfhydryl groups and glutathione (GSH) ... The effect of MVK on respiration of isolated rat liver mitochondria /was examined/ and ... /MVK's/ high affinity for sulfhydryl groups /was documented/ ... MVK's cytotoxicity to freshly isolated rat kidney nephron cells /was/ described /as causing/ irreversible cellular injury with distal tubular cells showing greater susceptibility to injury from MVK than proximal tubular cells. Incubation of cells with MVK led to altered cellular GSH status and pronounced inhibition of mitochondria. MVK has been reported ... to be an excellent substrate for induction of glutathione-S-transferase based on studies with Hepa 1c1c7 murine hepatoma cells ... /It was/ postulated that such Phase II enzyme inducers may have potential chemoprotective properties. In the study of the sensitivity of rat liver mitochondrial processes to inhibition by methyl vinyl ketone, 3 different sites were apparent: glutamate transport, inorganic phosphate transport, and succinate dehydrogenase. Methyl vinyl ketone was less effective than acrolein by one order of magnitude. ... Evidence of the mutagenicity of MVK /was cited/ as strongly suggestive that this chemical is capable of reacting with cellular DNA ... The formation under mild experimental conditions (24.3 mmoles added to 75 mL of phosphate buffer at pH 7.0 containing 1.1 mmoles of deoxyguanosine) of 2 major deoxyguanosine-MVK adducts /was demonstrated/. Two guanine adducts produced under basic conditions were also identified ... These adducts formed in vitro could play a role in the mutagenicity and/or potential tumorigenicity of this chemical /was speculated/ ... For more Mechanism of Action (Complete) data for METHYL VINYL KETONE (6 total), please visit the HSDB record page. |
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CAS No. |
78-94-4 |
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
but-3-en-2-one |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h3H,1H2,2H3 |
InChI Key |
FUSUHKVFWTUUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C |
boiling_point |
179 °F at 760 mmHg (EPA, 1998) 81.4 °C Forms binary azeotrope with water; BP: 75 °C at 760 mm Hg (12% water) ... polymerizes on standing. 81 °C 179 °F |
Color/Form |
Colorless liquid |
density |
0.8407 to 0.8636 at 68 to 77 °F (EPA, 1998) 0.8636 at 20 °C/4 °C; 0.8407 at 25 °C/4 °C Saturated vapor density = 0.01714 lb/cu ft at 70 °F Relative density (water = 1): 0.86 0.8407 |
flash_point |
20 °F (EPA, 1998) 20 °F (-7 °C) (Closed cup) 30 °F (open cup) -7 °C c.c. 20 °F |
melting_point |
20 °F (EPA, 1998) FP: 20 °F = -7 °C = 266 deg K -7 °C 20 °F |
physical_description |
Methyl vinyl ketone appears as a clear colorless liquid with a pungent odor. Flash point 20 °F. May polymerize with the release of heat under exposure to heat or contamination. Less dense than water. Highly toxic by inhalation. Causes burns to skin, eyes and mucous membranes. Colorless liquid with a pungent odor; [HSDB] Colorless to pale yellow liquid with a strong irritating odor; [CHRIS] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. A clear colorless liquid with a pungent odor. |
Purity |
93 |
Related CAS |
25038-87-3 |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Easily sol in methanol, ethanol, ether, acetone, glacial acetic acid; slightly sol in hydrocarbons. Slightly soluble in carbon tetrachloride; soluble in benzene Solubility in water: good |
vapor_density |
2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.4 2.41 |
vapor_pressure |
86 mmHg at 72 °F ; 276 mmHg at 124 °F; 661 mmHg at 167 °F (NTP, 1992) 83.9 [mmHg] Vapor pressure, kPa at 25 °C: 11 86 mmHg at 72 °F |
Origin of Product |
United States |
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